molecular formula C10H14N2O B13907734 6-(Oxan-2-yl)pyridin-2-amine

6-(Oxan-2-yl)pyridin-2-amine

Katalognummer: B13907734
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: AQKCKXWJCUFLED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine is a heterocyclic compound that features both a pyridine ring and a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine typically involves the formation of the pyridine ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyridine derivative with a tetrahydropyran precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as platinum or palladium may be employed to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors to exert analgesic effects. The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

    2H-Pyrans: Compounds with similar structural motifs but different substituents.

    Tetrahydropyran Derivatives: Compounds with variations in the tetrahydropyran ring.

Comparison: 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. Compared to other 2H-pyrans, it may exhibit different reactivity and stability profiles. Its dual-ring structure can also enhance its potential as a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

6-(oxan-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-6-3-4-8(12-10)9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12)

InChI-Schlüssel

AQKCKXWJCUFLED-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)C2=NC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.